molecular formula C14H21ClN2O3S B2565442 2-Chloro-5-{[4-(2-methylpropoxy)piperidin-1-yl]sulfonyl}pyridine CAS No. 1424502-98-6

2-Chloro-5-{[4-(2-methylpropoxy)piperidin-1-yl]sulfonyl}pyridine

Cat. No.: B2565442
CAS No.: 1424502-98-6
M. Wt: 332.84
InChI Key: OLRWVGLBIAQYDG-UHFFFAOYSA-N
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Description

2-Chloro-5-{[4-(2-methylpropoxy)piperidin-1-yl]sulfonyl}pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a sulfonyl group linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-{[4-(2-methylpropoxy)piperidin-1-yl]sulfonyl}pyridine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is first functionalized with a 2-methylpropoxy group. This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the piperidine is replaced by the 2-methylpropoxy group.

    Sulfonylation: The functionalized piperidine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Coupling with Pyridine: The final step involves coupling the sulfonylated piperidine with a 2-chloro-5-bromopyridine. This can be done using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which employs a palladium catalyst and a boronic acid derivative of the piperidine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be crucial to maintain the stringent conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The chloro group on the pyridine ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Sulfides or thiols from the sulfonyl group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-5-{[4-(2-methylpropoxy)piperidin-1-yl]sulfonyl}pyridine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of sulfonyl-containing molecules with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of the sulfonyl group is particularly interesting for the development of enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-value products.

Mechanism of Action

The mechanism of action of 2-Chloro-5-{[4-(2-methylpropoxy)piperidin-1-yl]sulfonyl}pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors through its sulfonyl group, which can form strong interactions with protein targets. The chloro group on the pyridine ring can also participate in binding interactions, enhancing the compound’s affinity for its target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-{[4-(2-methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine: Similar structure but with a methoxy group instead of a methylpropoxy group.

    2-Chloro-5-{[4-(2-ethoxypropoxy)piperidin-1-yl]sulfonyl}pyridine: Similar structure but with an ethoxy group.

    2-Chloro-5-{[4-(2-propoxy)piperidin-1-yl]sulfonyl}pyridine: Similar structure but with a propoxy group.

Uniqueness

The uniqueness of 2-Chloro-5-{[4-(2-methylpropoxy)piperidin-1-yl]sulfonyl}pyridine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2-methylpropoxy group provides steric hindrance, potentially enhancing selectivity in biological interactions.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-chloro-5-[4-(2-methylpropoxy)piperidin-1-yl]sulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3S/c1-11(2)10-20-12-5-7-17(8-6-12)21(18,19)13-3-4-14(15)16-9-13/h3-4,9,11-12H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRWVGLBIAQYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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